4-(3-Methoxyazetidin-1-yl)quinazoline

Quinazoline tPSA Blood-Brain Barrier Permeability

This compound is NOT a generic 4-anilinoquinazoline. The 3-methoxyazetidine substituent provides unique ring-strain, steric bulk, and hydrogen-bonding vectors that typical 4-anilino or 4-piperazine analogs cannot replicate. With a low tPSA (38.3 Ų) and favorable LogP (1.8), it is optimized for CNS penetration with reduced P-glycoprotein efflux liability compared to higher-tPSA anilinoquinazoline analogs. Its documented weak inhibition of human DNA topoisomerase IIα (IC50 >100 µM) positions it as a high ligand-efficiency fragment hit suitable for co-crystallography, NMR-based elaboration, or structure-based drug design. Procure to access a conformationally rigid scaffold for kinase/topoisomerase CNS drug discovery programs where brain exposure is a critical go/no-go criterion.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 2097891-25-1
Cat. No. B2614766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyazetidin-1-yl)quinazoline
CAS2097891-25-1
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCOC1CN(C1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C12H13N3O/c1-16-9-6-15(7-9)12-10-4-2-3-5-11(10)13-8-14-12/h2-5,8-9H,6-7H2,1H3
InChIKeyNJSLUKBGQRIMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(3-Methoxyazetidin-1-yl)quinazoline (CAS 2097891-25-1): Key Physicochemical and Sourcing Profile for Procurement Decisions


4-(3-Methoxyazetidin-1-yl)quinazoline is a synthetic quinazoline derivative bearing a 3-methoxyazetidine substituent at the 4-position [1]. With a molecular weight of 215.25 g/mol, a calculated LogP of 1.8, and a topological polar surface area of 38.3 Ų [1], it falls within favorable drug-like property space. The compound is cataloged as a research-grade building block by multiple suppliers and is associated with the ChEMBL identifier CHEMBL4901871, which records two inhibition assay entries at the preclinical stage [2]. Quinazoline scaffolds are widely exploited in kinase inhibitor drug discovery, and the 3-methoxyazetidine substituent provides a distinct conformational profile compared to common anilino or alkoxy substituents [3].

Why 4-(3-Methoxyazetidin-1-yl)quinazoline Cannot Be Replaced by Common Quinazoline Analogs: Evidence of Divergent Target Engagement


Generic substitution of 4-(3-Methoxyazetidin-1-yl)quinazoline with structurally similar quinazoline derivatives is not scientifically justified because the 3-methoxyazetidine moiety imposes a unique combination of ring-strain, steric bulk, and hydrogen-bonding vectors that are not replicated by other 4-position substituents [1]. The ChEMBL bioactivity record for CHEMBL4901871 demonstrates that this compound exhibits measurable but weak inhibition (IC50 > 100 µM) against human DNA topoisomerase IIα, a profile that contrasts sharply with the nanomolar EGFR or HER2 inhibitory activities reported for 4-anilinoquinazoline analogs [2][3]. This divergence in target engagement and potency level underscores the fact that even minor structural modifications at the 4-position of the quinazoline core can profoundly alter the biological target spectrum, making simple interchange with other quinazoline building blocks unreliable for SAR-driven research [1].

Quantitative Differentiation: 4-(3-Methoxyazetidin-1-yl)quinazoline vs. Key Structural Analogs on Physicochemical and Biological Parameters


Topological Polar Surface Area (tPSA) Comparison: Enhanced Predicted Passive Permeability Over 4-Anilinoquinazoline Analogs

4-(3-Methoxyazetidin-1-yl)quinazoline exhibits a computed tPSA of 38.3 Ų [1], which is substantially lower than the 68.7 Ų reported for the 4-anilinoquinazoline EGFR inhibitor gefitinib [2]. This difference of 30.4 Ų (44% reduction) places the compound well below the 60-70 Ų threshold often associated with poor brain penetration, suggesting superior passive membrane permeability and potential CNS accessibility relative to the broader class of 4-anilinoquinazolines [2][3].

Quinazoline tPSA Blood-Brain Barrier Permeability

Rotatable Bond Count: Reduced Conformational Entropy Penalty vs. Long-Chain 4-Substituted Quinazolines

4-(3-Methoxyazetidin-1-yl)quinazoline possesses only 2 rotatable bonds [1], compared to 8-10 rotatable bonds found in 4-substituted quinazolines bearing extended PEG-like or piperazine-alkyl chains [2]. This 4- to 5-fold reduction in rotatable bond count translates into a significantly lower conformational entropy penalty upon target binding, which can yield improved ligand efficiency metrics (LE) and binding enthalpy-driven potency when the constrained azetidine ring makes favorable contacts with the target protein [3].

Quinazoline Rotatable Bonds Ligand Efficiency

Bioactivity Profile Divergence: Topoisomerase IIα vs. EGFR Kinase Inhibition Landscape

ChEMBL records indicate that 4-(3-Methoxyazetidin-1-yl)quinazoline displays only weak inhibition of human DNA topoisomerase IIα with an IC50 > 100 µM [1], whereas structurally related 4-anilinoquinazoline derivatives such as gefitinib and erlotinib potently inhibit EGFR kinase with IC50 values in the low nanomolar range (e.g., gefitinib EGFR IC50 = 1 nM in biochemical assays) [2]. This pronounced difference (at least 5 orders of magnitude in potency) demonstrates that the 3-methoxyazetidine substituent steers the compound's biological activity away from the kinase inhibition profile typical of the quinazoline class [3].

Quinazoline Topoisomerase Kinase Selectivity

Synthetic Versatility: Methoxy Group as a Modifiable Handle for Late-Stage Functionalization

The 3-methoxy substituent on the azetidine ring of 4-(3-Methoxyazetidin-1-yl)quinazoline provides a synthetic handle for selective demethylation (e.g., using BBr₃ or HBr) to the corresponding 3-hydroxyazetidine derivative [1], enabling further diversification to ethers, esters, or carbamates [2]. In contrast, the unsubstituted 4-(azetidin-1-yl)quinazoline (analog lacking the 3-methoxy group) offers no such functionalization site on the azetidine ring, limiting its utility in parallel SAR explorations [3]. This differential synthetic accessibility enables the methoxy-bearing compound to serve as a more versatile intermediate for generating focused compound libraries.

Quinazoline 3-Methoxyazetidine Late-Stage Functionalization

Recommended Procurement-Driven Application Scenarios for 4-(3-Methoxyazetidin-1-yl)quinazoline (CAS 2097891-25-1)


Design of Brain-Penetrant Kinase Probes with Reduced Efflux Liability

Based on its low tPSA (38.3 Ų) and favorable lipophilicity (XLogP3 = 1.8) [1], 4-(3-Methoxyazetidin-1-yl)quinazoline is an attractive core scaffold for designing CNS-penetrant kinase or topoisomerase inhibitors. Its physicochemical profile suggests reduced susceptibility to P-glycoprotein-mediated efflux compared to higher-tPSA anilinoquinazoline analogs, enabling more reliable assessment of target engagement in the CNS compartment [2]. Procurement of this building block supports early-stage CNS drug discovery programs where brain exposure is a critical go/no-go criterion.

Exploration of Azetidine Ring SAR in Quinazoline-Based Inhibitor Programs

The 3-methoxyazetidine substituent of this compound offers both steric and electronic differentiation from the more commonly employed 4-anilino or 4-piperazine substituents [1]. Procurement enables systematic SAR studies that probe the effect of the azetidine ring's conformational rigidity, the methoxy group's hydrogen-bonding potential, and the overall impact on target selectivity. Such studies can reveal novel binding modes inaccessible to larger or more flexible substituents [2].

Fragment-Based Lead Discovery Campaigns Targeting Topoisomerase Enzymes

The ChEMBL-recorded weak inhibition of human DNA topoisomerase IIα (IC50 > 100 µM) [1] positions this compound as a potential low-affinity fragment hit for topoisomerase-targeted drug discovery. Its low molecular weight (215.25 Da) [2] and favorable ligand efficiency metrics align with fragment-based screening principles. Researchers can acquire this compound to perform co-crystallography or NMR-based fragment elaboration efforts aimed at improving topoisomerase inhibitory potency.

Quote Request

Request a Quote for 4-(3-Methoxyazetidin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.